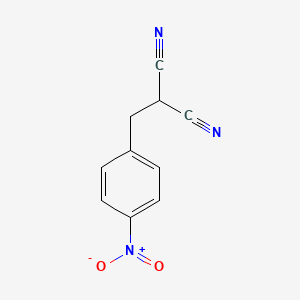

2-(4-Nitrobenzyl)malononitrile

描述

Contextualization within Advanced Organic Synthesis and Nitrile Chemistry

Advanced organic synthesis continually seeks novel and efficient pathways to construct complex molecular frameworks. In this context, nitrile-containing compounds, or nitriles, are of paramount importance. numberanalytics.com The cyano group (-C≡N) is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and ketones. numberanalytics.comdocbrown.info Methods for synthesizing nitriles are diverse and include the dehydration of amides, reaction of alkyl halides with cyanide, and the cyanation of aryl halides. numberanalytics.com

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, often employed for the synthesis of α,β-unsaturated compounds by reacting aldehydes or ketones with active methylene (B1212753) compounds like malononitrile (B47326). nih.govrsc.org This reaction is fundamental to the synthesis of benzylidene malononitrile derivatives, which are key intermediates in the preparation of various heterocyclic compounds. rasayanjournal.co.inderpharmachemica.com The reactivity of these systems is often enhanced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov

Significance of 2-(4-Nitrobenzyl)malononitrile as a Synthetic Target and Intermediate

The compound this compound, and its closely related precursor 2-(4-nitrobenzylidene)malononitrile (B1204218), are of particular interest due to the presence of the electron-withdrawing nitro group. smolecule.comnih.gov This group significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in organic synthesis. smolecule.com

The primary route to 2-(4-nitrobenzylidene)malononitrile is the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with malononitrile. smolecule.comsmolecule.com This reaction can be carried out under various conditions, including mechanochemical methods like ball milling, which can improve reaction kinetics and yields. smolecule.comrsc.org The resulting α,β-unsaturated system is a versatile intermediate. For instance, it can undergo reduction of the carbon-carbon double bond to yield this compound. unifap.br

The reactivity of this compound itself is multifaceted. The nitro group can be reduced to an amine, opening pathways for further functionalization. smolecule.com The cyano groups can participate in nucleophilic substitution reactions, and the active methylene group can be involved in further condensation or alkylation reactions. smolecule.comrsc.org This versatility makes this compound a key intermediate in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. smolecule.comatlantis-press.com For example, it serves as a precursor for the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, an important intermediate for certain pharmaceutical derivatives. atlantis-press.com

The following table summarizes key chemical information for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | This compound |

This data is compiled from available chemical literature. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

2-[(4-nitrophenyl)methyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSSWGOAKPAKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377324 | |

| Record name | 2-(4-nitrobenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6731-53-9 | |

| Record name | 2-(4-nitrobenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrobenzyl Malononitrile

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. bibliotekanauki.pl This approach offers several advantages over traditional chemical methods, including milder reaction conditions, reduced environmental impact, and high chemo-, regio-, and stereoselectivity. bibliotekanauki.plnih.gov

Ene-Reduction of 2-(4-Nitrobenzylidene)malononitrile (B1204218)

A key biocatalytic route to 2-(4-nitrobenzyl)malononitrile is the ene-reduction of the C=C double bond in 2-(4-nitrobenzylidene)malononitrile. This reaction is typically catalyzed by ene-reductases, a class of enzymes that facilitate the asymmetric reduction of activated carbon-carbon double bonds. unifap.br

The enzymatic reduction of the C=C double bond in α,β-unsaturated compounds like 2-(4-nitrobenzylidene)malononitrile is a powerful tool for creating chiral centers. Ene-reductases, often from microorganisms, can exhibit high stereoselectivity, leading to the preferential formation of one enantiomer of the product. unifap.brrsc.org The stereochemical outcome of these reactions is crucial for the synthesis of biologically active molecules where specific stereoisomers are required. nih.gov

The efficiency of the bioreduction of benzylidene malononitriles is significantly influenced by the electronic properties of the substituents on the aromatic ring. unifap.br Studies have shown that substrates with electron-withdrawing groups, such as the nitro group (-NO2) in 2-(4-nitrobenzylidene)malononitrile, tend to undergo bioreduction more readily and with higher yields compared to those with electron-donating groups. unifap.brnih.gov The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, making it more susceptible to nucleophilic attack by the enzyme's hydride equivalent. unifap.brnih.gov

For instance, the bioreduction of 2-(4-nitrobenzylidene)malononitrile has been shown to proceed, although sometimes with competing reactions, while derivatives with electron-donating groups like hydroxyl (-OH) can disfavor the biohydrogenation process. unifap.br

| Substrate | Substituent Type | Bioreduction Yield | Reference |

| 2-(4-Nitrobenzylidene)malononitrile | Electron-Withdrawing | 22% (isolated) | unifap.br |

| 2-(4-Fluorobenzylidene)malononitrile | Electron-Withdrawing | High | unifap.br |

| 2-(4-Chlorobenzylidene)malononitrile | Electron-Withdrawing | High | unifap.br |

| 2-(4-Bromobenzylidene)malononitrile | Electron-Withdrawing | High | unifap.br |

| 2-(4-Hydroxybenzylidene)malononitrile | Electron-Donating | 12% | unifap.br |

| 2-(4-Methoxybenzylidene)malononitrile | Electron-Donating | 84% | unifap.br |

The mechanism of C=C double bond bioreduction by ene-reductases generally involves a hydride transfer from a cofactor, typically NADH or NADPH, to the β-carbon of the α,β-unsaturated substrate. This is followed by the delivery of a proton, usually from a conserved active site residue (like a tyrosine or histidine), to the α-carbon. The substrate is held in the enzyme's active site in a specific orientation, which dictates the stereochemical outcome of the reduction.

Influence of Substituent Electronic Effects on Bioreduction Efficacy

Application of Specific Microbial Strains (e.g., Penicillium citrinum)

Whole cells of various microorganisms are often used as biocatalysts for ene-reduction reactions. The marine-derived fungus Penicillium citrinum has been successfully employed for the bioreduction of the C=C double bond in aromatic malononitrile (B47326) derivatives. unifap.br This fungus possesses ene-reductases that can catalyze the transformation of 2-(4-nitrobenzylidene)malononitrile. unifap.br

In a study using Penicillium citrinum CBMAI 1186, the bioreduction of 2-(4-nitrobenzylidene)malononitrile yielded this compound, albeit with the concurrent formation of other products. unifap.br

Investigation of Concurrent Bioreduction Reactions (e.g., Nitro Group Reduction)

A significant challenge in the biocatalytic reduction of 2-(4-nitrobenzylidene)malononitrile is the potential for concurrent reduction of the nitro group. unifap.br The nitro group is also susceptible to enzymatic reduction, often by nitroreductases, which can lead to the formation of byproducts such as 2-(4-aminobenzyl)malononitrile. unifap.brscielo.br

In the biotransformation of 2-(4-nitrobenzylidene)malononitrile by P. citrinum, several products were identified, indicating a complex reaction network. unifap.br Besides the desired this compound, (4-nitrophenyl)methanol was isolated as a major product, likely formed via a retro-Knoevenagel reaction followed by the reduction of the resulting p-nitrobenzaldehyde. unifap.br The formation of minor products like 2-(4-aminobenzyl)malononitrile and (4-aminophenyl)methanol further highlights the competing reduction pathways involving both the C=C double bond and the nitro group. unifap.br

The chemoselectivity of the bioreduction can be influenced by the specific enzymes present in the microbial strain and the reaction conditions. In some cases, the nitro group can be selectively reduced without affecting the C=C double bond. researchgate.net

| Starting Material | Biocatalyst | Products Identified | Reference |

| 2-(4-Nitrobenzylidene)malononitrile | Penicillium citrinum CBMAI 1186 | This compound, (4-Nitrophenyl)methanol, 2-(4-Aminobenzyl)malononitrile, (4-Aminophenyl)methanol | unifap.br |

Chemoselective Hydrogenation and Reduction Strategies

The selective reduction of the nitro group in this compound to the corresponding amine, yielding 2-(4-aminobenzyl)malononitrile, is a crucial transformation for the potential use of this compound in further synthetic applications. This process requires a chemoselective approach to avoid the reduction of the nitrile functionalities. Several strategies, including catalytic hydrogenation and chemical reduction, have been explored for the selective reduction of aromatic nitro compounds, and these methods are applicable to this compound.

The primary challenge in the reduction of this compound lies in achieving high selectivity for the nitro group while preserving the two nitrile groups. The presence of multiple reducible functional groups necessitates the careful selection of catalysts and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. The choice of catalyst and support can significantly influence the selectivity of the reaction.

One common approach involves the use of palladium on a carbon support (Pd/C) with hydrogen gas. commonorganicchemistry.com This system is generally effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other functional groups, and careful control of reaction conditions is necessary to ensure chemoselectivity. For substrates with sensitive functional groups, alternative catalysts such as Raney nickel may be employed to prevent side reactions like dehalogenation, although this is not a concern for this compound. commonorganicchemistry.com

The design of the catalyst support can also play a critical role in directing the selectivity of the hydrogenation. For instance, the use of metal-organic frameworks (MOFs) as supports for platinum nanoparticles has been investigated for the chemoselective hydrogenation of functionalized nitroarenes. nih.govustc.edu.cn The confined environment within the MOF structure can favor the adsorption of the nitro group, leading to its preferential reduction. nih.govustc.edu.cn While not specifically detailed for this compound, this approach highlights a promising strategy for achieving high chemoselectivity in its reduction to 2-(4-aminobenzyl)malononitrile. ustc.edu.cn

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and often provide excellent chemoselectivity for the nitro group.

A frequently used system for the selective reduction of aromatic nitro compounds is sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, such as nickel(II) chloride (NiCl₂). asianpubs.orgjcsp.org.pkresearchgate.net While sodium borohydride alone is generally not effective for the reduction of nitro groups under normal conditions, its reactivity is significantly enhanced by the addition of transition metal salts. asianpubs.orgjcsp.org.pk This combination allows for the rapid and efficient reduction of nitroarenes to their corresponding amines at room temperature. asianpubs.org The reaction is believed to proceed through the formation of nickel boride, which acts as the active reducing species. asianpubs.org This method is known for its high selectivity towards the nitro group, leaving other reducible functionalities, such as nitriles, intact.

Other metal-based reducing systems, such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid, are also mild and effective for the selective reduction of nitro groups. commonorganicchemistry.com These methods are particularly useful when other reducible groups are present in the molecule. commonorganicchemistry.com

Biocatalytic and Competing Reactions

Biocatalytic approaches have also been explored for the reduction of related compounds. In studies involving the fungus Penicillium citrinum, the reduction of the carbon-carbon double bond in 2-(4-nitrobenzylidene)malononitrile was the primary reaction observed. unifap.br However, the formation of 2-(4-aminobenzyl)malononitrile was noted as a minor product, indicating that enzymatic nitroreduction is possible but may be outcompeted by other reactions. unifap.br Furthermore, the potential for a retro-Knoevenagel reaction, which would lead to the decomposition of the starting material, has been identified as a competing pathway. unifap.br

The following table summarizes various potential methods for the chemoselective reduction of this compound based on established procedures for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Solvent | Temperature | Remarks |

| H₂/Pd/C | Ethanol (B145695)/Methanol | Room Temperature | A common and effective method for nitro reduction, but selectivity may need optimization. commonorganicchemistry.com |

| H₂/Raney Nickel | Ethanol/Methanol | Room Temperature | An alternative to Pd/C, often used to avoid dehalogenation. commonorganicchemistry.com |

| NaBH₄/NiCl₂·6H₂O | Acetonitrile/Water | Room Temperature | A rapid and highly chemoselective method for reducing nitroarenes. asianpubs.orgjcsp.org.pkresearchgate.net |

| Fe/Acetic Acid | Acetic Acid | Room Temperature | A mild and selective method for nitro group reduction. commonorganicchemistry.com |

| Zn/Acetic Acid | Acetic Acid | Room Temperature | Another mild and selective method for reducing nitro groups. commonorganicchemistry.com |

Chemical Reactivity and Derivatization of 2 4 Nitrobenzyl Malononitrile

Reactivity of the Malononitrile (B47326) Moiety

The malononitrile group, with its two cyano substituents on a methylene (B1212753) carbon, is a potent electron-withdrawing moiety that activates the adjacent C-H bond and renders the carbon susceptible to a variety of chemical reactions.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the two cyano groups in the malononitrile moiety makes the central carbon atom acidic and prone to deprotonation, forming a stabilized carbanion. This carbanion can then act as a nucleophile. While specific examples of nucleophilic addition reactions starting directly from 2-(4-nitrobenzyl)malononitrile are not extensively documented in readily available literature, the reactivity of the closely related 2-(4-nitrobenzylidene)malononitrile (B1204218) provides significant insight. The cyano groups in this related compound are known to engage in nucleophilic substitution reactions, leading to various substituted malononitrile derivatives. smolecule.com The presence of the nitro group further enhances the electrophilicity of the molecule, making it more reactive towards nucleophiles. smolecule.com

Cycloaddition Reactions

The malononitrile moiety can participate in cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. For instance, derivatives of malononitrile are known to undergo [3+2] cycloaddition reactions. One notable example is the reaction of 2-benzylidene malononitrile derivatives with sodium azide (B81097) to form five-membered tetrazole rings. mdpi.com This type of reaction highlights the potential of the malononitrile group within this compound to serve as a building block for heterocyclic synthesis. mdpi.comnih.gov The triethylamine-promoted 1,3-dipolar cycloaddition of N-phenacylbenzothiazolium bromides with nitroalkenes is another example that results in the formation of tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net

Michael Addition Processes

The activated methylene group of malononitrile is a classic Michael donor, readily participating in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. In the context of this compound, while it would typically act as the Michael donor, its precursor, 2-(4-nitrobenzylidene)malononitrile, serves as an excellent Michael acceptor. The double bond in this precursor is activated by both the malononitrile and the 4-nitrophenyl groups, making it highly susceptible to nucleophilic attack. For example, the Michael addition of malononitrile to chalcones can be catalyzed by various systems to produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. rsc.orginformahealthcare.com A study demonstrated the synthesis of (S)-2-(1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)malononitrile with 63% yield and 86% enantiomeric excess using a bifunctional squaramide organocatalyst. metu.edu.tr

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to an amino group, yielding 2-(4-aminobenzyl)malononitrile, is a key transformation. This conversion can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro groups include the use of metals like iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com For instance, sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄ has been used to reduce nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent at room temperature. jsynthchem.com Another approach involves the use of sodium borohydride with boron trifluoride etherate in an aprotic solvent like 2-methyltetrahydrofuran. calvin.edu A study on the bioreduction of a related compound, 2-(4-nitrobenzylidene)malononitrile, by the marine-derived fungus Penicillium citrinum reported the formation of 2-(4-aminobenzyl)malononitrile as a minor product. unifap.br

Reactions at the Benzylic Position

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is a site of enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. libretexts.org

Reactions at the benzylic position of this compound can be influenced by the presence of the electron-withdrawing nitro group on the aromatic ring. The benzylic hydrogens are susceptible to abstraction, leading to the formation of a benzylic radical. This radical is stabilized by delocalization of the unpaired electron into the π-system of the benzene ring. libretexts.org Such intermediates can then undergo further reactions. For example, alkylbenzenes can be brominated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com

Furthermore, the benzylic position is prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains of benzene rings to carboxylic acids. libretexts.org The presence of the nitro group can affect the conditions required for these transformations. In some cases, the benzylic position can be susceptible to nucleophilic attack, particularly if a good leaving group is present. youtube.com A study on the bioreduction of 2-(4-nitrobenzylidene)malononitrile suggested that the nitro group, being a strong deactivator of the aromatic ring, favored a nucleophilic attack of water at the benzylic position, leading to a retro-Knoevenagel reaction. unifap.br

Exploration of Structure-Reactivity Relationships

The reactivity of this compound and its derivatives is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. The interplay of these factors governs the rates and outcomes of various reactions, a principle that has been explored to fine-tune the molecule's chemical behavior for specific applications.

The strong electron-withdrawing nature of the para-nitro group in the parent compound is a dominant factor in its reactivity. This group significantly polarizes the molecule, enhancing the electrophilicity of the benzylic carbon and influencing the acidity of the methine proton of the malononitrile moiety.

Research into the derivatization of the benzylidene malononitrile framework has provided significant insights into structure-reactivity relationships. Studies involving the Knoevenagel condensation to form various substituted benzylidene malononitriles, which are precursors to this compound, reveal a clear correlation between the electronic properties of the substituent on the benzaldehyde (B42025) and the reaction yield or rate.

For instance, aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity and lead to greater yields in the Knoevenagel condensation. mdpi.com This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by the malononitrile anion. Conversely, electron-donating groups on the aldehyde can decrease the reaction rate. mdpi.com

The following table summarizes the effect of different substituents on the yield of the Knoevenagel condensation reaction between substituted benzaldehydes and malononitrile.

| Substituent on Benzaldehyde | Electronic Effect | Product Yield (%) | Reference |

|---|---|---|---|

| 4-NO₂ | Strongly Electron-Withdrawing | 95 | unifap.br |

| 4-Cl | Electron-Withdrawing | 95 | unifap.br |

| H | Neutral | 98 | unifap.br |

| 4-OH | Electron-Donating | 95 | unifap.br |

| 4-OCH₃ | Strongly Electron-Donating | 93 | unifap.br |

Furthermore, the electronic nature of the substituent on the aromatic ring plays a critical role in subsequent reactions of the derivatives. In the biocatalytic reduction of the carbon-carbon double bond of 2-(substituted-benzylidene)malononitriles, a dramatic dependence on electronic effects is observed. unifap.br Compounds with electron-withdrawing substituents are readily reduced, while those with strong electron-donating groups show significantly lower reactivity. unifap.br

The table below illustrates the impact of substituents on the bioreduction of various benzylidene malononitrile derivatives to their saturated benzylmalononitrile (B177411) counterparts.

| Substituent on Benzylidene Moiety | Electronic Effect | Bioreduction Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 4-NO₂ | Strongly Electron-Withdrawing | This compound | 22 | unifap.br |

| 4-Cl | Electron-Withdrawing | 2-(4-Chlorobenzyl)malononitrile | 95 | unifap.br |

| H | Neutral | 2-Benzylmalononitrile | 97 | unifap.br |

| 4-OH | Electron-Donating | 2-(4-Hydroxybenzyl)malononitrile | 12 | unifap.br |

| 4-OCH₃ | Strongly Electron-Donating | 2-(4-Methoxybenzyl)malononitrile | 84 | unifap.br |

It is noteworthy that in the case of the 4-nitro derivative, the reaction is more complex, leading to a mixture of products including the desired this compound and (4-nitrophenyl)methanol, the latter arising from a retro-Knoevenagel reaction followed by reduction of the resulting aldehyde. unifap.br This highlights that while strong electron-withdrawing groups can activate the molecule towards certain transformations, they can also open up alternative reaction pathways.

Steric effects also play a role, although often secondary to electronic effects in these systems. Highly hindered substituents on the aromatic ring can impede the approach of reagents, potentially lowering reaction rates and yields, a common principle in organic chemistry. rsc.org The position of the substituent on the ring is also crucial; for example, an ortho-substituent will exert a more significant steric influence than a para-substituent. nih.gov

Spectroscopic and Crystallographic Investigations of 2 4 Nitrobenzyl Malononitrile

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal. The analysis of 2-(4-nitrobenzyl)malononitrile reveals a nearly planar molecular structure. researchgate.net

Mechanochemical synthesis studies have also contributed to understanding the crystallography of this compound. Time-resolved in situ powder X-ray diffraction (PXRD) has been used to monitor the Knoevenagel condensation reaction that forms this compound, even allowing for the isolation and structural determination of a reaction intermediate, 2-(hydroxy(4-nitrophenyl)methyl)malononitrile. rsc.orgchemrxiv.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₀H₅N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 19.5557(9) Å, b = 3.8732(2) Å, c = 11.9823(5) Å |

| Unit Cell Volume | 907.58(7) ų |

| Molecules per Unit Cell (Z) | 4 rsc.org |

| R-factor | 0.034 researchgate.net |

Interactive data table. Click headers to sort.

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows several characteristic absorption bands. A prominent band is observed around 2225-2235 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. rsc.org The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C=C double bond of the benzylidene group gives rise to a stretching band around 1580-1604 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹. rsc.org

Raman Spectroscopy: In situ Raman spectroscopy has been effectively used to monitor the formation of this compound from 4-nitrobenzaldehyde (B150856) and malononitrile (B47326). rsc.orgresearchgate.net The key spectral change observed during the reaction is the appearance of a strong C≡N stretching band for the product at approximately 2232 cm⁻¹. researchgate.net This is a shift from the C≡N stretch in the malononitrile reactant (around 2267 cm⁻¹) and is due to the increased π-electron conjugation in the product molecule. researchgate.net The formation of a reaction intermediate can also be detected by a C≡N stretching band at a slightly different frequency, around 2260 cm⁻¹. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N (Nitrile) | FTIR | 2225 - 2235 | rsc.org |

| C≡N (Nitrile) | Raman | ~2232 | researchgate.net |

| NO₂ (Nitro) | FTIR | 1514 - 1575 | rsc.org |

| C=C (Vinylene) | FTIR | 1580 - 1604 | rsc.org |

| Aromatic C-H | FTIR | 3010 - 3090 | rsc.org |

Interactive data table. Click headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR have been used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and vinylic protons. rsc.orgunifap.br The two protons on the benzene (B151609) ring adjacent to the nitro group appear as a doublet around 8.42 ppm, while the two protons adjacent to the vinyl group are observed as a doublet around 8.11 ppm. rsc.org A singlet for the vinylic proton (the hydrogen on the C=C double bond) is typically found further downfield, around 7.92 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals for this compound include those for the two nitrile carbons (C≡N), which appear around 111.5 and 113.0 ppm. rsc.org The carbon atom of the C=C double bond attached to the cyano groups resonates at approximately 87.6 ppm, while the carbon attached to the aromatic ring is found at about 156.9 ppm. rsc.org The aromatic carbons show signals in the range of 124.6 to 150.6 ppm, with the carbon bearing the nitro group appearing at the most downfield position (150.6 ppm). rsc.org

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 8.42 | Doublet | 7.2 |

| ¹H | 8.11 | Doublet | 7.2 |

| ¹H | 7.92 | Singlet | N/A |

| ¹³C | 156.9 | ||

| ¹³C | 150.6 | ||

| ¹³C | 135.9 | ||

| ¹³C | 131.4 | ||

| ¹³C | 124.6 | ||

| ¹³C | 113.0 | ||

| ¹³C | 111.5 |

| ¹³C | 87.6 | | |

Data sourced from reference rsc.org. Interactive data table.

Computational and Theoretical Studies on 2 4 Nitrobenzyl Malononitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are foundational methods used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches. ub.edu DFT is often favored for its balance of accuracy and computational cost, particularly for systems with significant electron correlation. rsc.org The Hartree-Fock method is a fundamental ab initio approach that provides a good starting point for more complex calculations. ub.eduaps.org

Methodology: Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy (the most stable conformation) of a molecule. nih.gov This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For a flexible molecule like 2-(4-nitrobenzyl)malononitrile, which has several rotatable single bonds (e.g., the bond connecting the benzyl (B1604629) and malononitrile (B47326) groups), a conformational analysis is crucial. This involves systematically rotating these bonds to identify all possible low-energy conformers and determining their relative stabilities.

Research Findings: Detailed studies performing molecular geometry optimization and a full conformational analysis specifically for this compound are not available in the surveyed literature. Such a study would determine the preferred spatial arrangement of the 4-nitrophenyl ring relative to the malononitrile group, which is critical for understanding its interactions and reactivity. For comparison, crystallographic studies on the related compound 2-(4-nitrobenzylidene)malononitrile (B1204218) show it to be nearly planar. researchgate.net

Methodology: Analysis of the electronic structure provides insight into a molecule's reactivity, optical properties, and charge distribution.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net

Research Findings: While DFT calculations are routinely used to determine these properties for many organic molecules, specific published values for the HOMO-LUMO energies and detailed MEP maps for this compound could not be located. materialsciencejournal.orgnih.gov A theoretical study would likely show a high positive potential around the hydrogens of the aromatic ring and a strong negative potential near the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups, indicating the most probable sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Methodology: Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. rsc.orgavcr.cz After optimizing the molecular geometry, a frequency calculation is performed, typically using the same level of theory (e.g., DFT). nih.gov The results provide a set of vibrational modes and their corresponding frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental spectra, allowing for the assignment of specific absorption bands to the stretching, bending, or twisting of particular functional groups. rsc.orgresearchgate.net

Research Findings: A complete, published theoretical vibrational spectrum (IR/Raman) with assignments for this compound is not available. A simulation would be expected to identify characteristic vibrational frequencies for the key functional groups:

C≡N (nitrile) stretching vibrations.

Symmetric and asymmetric stretching of the N-O bonds in the NO₂ (nitro) group.

C-H stretching and bending modes of the aromatic ring.

Vibrations of the aliphatic C-H bonds in the benzyl and malononitrile backbone.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential Maps)

Molecular Dynamics Simulations and Intermolecular Interactions

Methodology: Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD can simulate how a molecule like this compound would behave in a specific environment (e.g., in a solvent or interacting with a biological target). This technique is particularly useful for studying conformational changes, intermolecular interactions (like hydrogen bonding or π-π stacking), and the stability of molecular complexes. avcr.czmdpi.com

Research Findings: Specific MD simulation studies focused on this compound are not present in the available research. Studies on related molecules have used MD to investigate the stability of ligand-protein complexes, which would be a relevant application for this compound in medicinal chemistry research. researchgate.net Such a simulation could reveal how the molecule interacts with water or other solvents and predict its binding stability with target proteins.

Reaction Mechanism Modeling and Transition State Characterization

Methodology: Quantum chemical calculations are essential for modeling chemical reaction mechanisms. beilstein-journals.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. rsc.org Computational tools can characterize the geometry and vibrational frequencies of these transient species, which are often impossible to observe experimentally.

Research Findings: While the synthesis of this compound has been reported via the bioreduction of 2-(4-nitrobenzylidene)malononitrile, detailed computational modeling of this or other reaction mechanisms involving this compound is not available. unifap.br Studies on the related Knoevenagel condensation, which produces the benzylidene precursor, have identified a β-hydroxy intermediate. rsc.org A computational study on the reduction of the double bond in 2-(4-nitrobenzylidene)malononitrile could model the reaction pathway, locate the transition state for the hydrogenation step, and provide a deeper understanding of the reaction kinetics.

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Scaffolds

The reactivity of 2-(4-Nitrobenzyl)malononitrile, stemming from its nitro group and the active methylene (B1212753) bridge of the malononitrile (B47326) unit, allows it to serve as a starting material for a variety of organic structures. smolecule.com The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic protons, facilitating a range of chemical transformations.

The malononitrile group is a well-established building block for forming new carbon-carbon bonds. smolecule.com This reactivity is harnessed in reactions where this compound acts as a nucleophile or is activated to participate in condensation and addition reactions. For instance, it can be a key component in the synthesis of complex carbocyclic and heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C10H7N3O2 |

| Molecular Weight | 201.18 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | 153-154 °C |

Building Block for Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines, Pyranoquinolines)

A significant application of this compound lies in its utility as a precursor for the synthesis of various heterocyclic compounds. smolecule.com Heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds.

Pyrazoles: Research has demonstrated that this compound can be utilized in the synthesis of pyrazole (B372694) derivatives. ptfarm.pl Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in numerous drugs with a wide range of biological activities. The synthesis often involves the reaction of the malononitrile derivative with hydrazine (B178648) hydrate (B1144303) or its derivatives. jetir.org

Pyrimidines: Similarly, this compound serves as a valuable starting material for the synthesis of pyrimidines. scholarsresearchlibrary.com Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are present in many synthetic drugs. The synthesis can be achieved through multi-component reactions involving an aldehyde (or a derivative like 2-(4-nitrobenzylidene)malononitrile), a compound with an active methylene group, and a source of the pyrimidine (B1678525) ring's nitrogen atoms, such as guanidine. scholarsresearchlibrary.comeurjchem.com

Pyranoquinolines: The synthesis of pyranoquinoline derivatives can also be accomplished using this compound or its precursor, 2-(4-nitrobenzylidene)malononitrile (B1204218). ejournal.byekb.eg These fused heterocyclic systems are of interest due to their potential biological activities. One-pot, three-component reactions involving an aldehyde, malononitrile, and 8-hydroxyquinoline (B1678124) are a common strategy for their synthesis. greenpharmacy.inforesearchgate.net

| Heterocycle | Synthetic Approach | Key Reagents |

| Pyrazoles | Cyclocondensation | This compound, Hydrazine Hydrate |

| Pyrimidines | Multi-component Reaction | 2-(4-Nitrobenzylidene)malononitrile, Guanidine |

| Pyranoquinolines | Multi-component Reaction | 4-Nitrobenzaldehyde (B150856), Malononitrile, 8-Hydroxyquinoline |

Role in Multi-Component and Cascade Reactions

This compound and its direct precursor, 2-(4-nitrobenzylidene)malononitrile, are frequently employed in multi-component reactions (MCRs) and cascade (or domino) reactions. rsc.org These types of reactions are highly efficient and atom-economical, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.

In these reactions, the reactivity of the double bond in 2-(4-nitrobenzylidene)malononitrile, formed in situ from 4-nitrobenzaldehyde and malononitrile, is exploited. This intermediate can undergo Michael addition with a nucleophile, followed by intramolecular cyclization and subsequent reactions to build up complex heterocyclic frameworks. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jetir.orgresearchgate.net Similarly, pyrimidine derivatives can be synthesized via a three-component reaction of an aldehyde, malononitrile or ethyl cyanoacetate, and an amidine. tandfonline.com The synthesis of pyranoquinolines also often proceeds through a one-pot, three-component reaction. ejournal.bygreenpharmacy.inforesearchgate.net The use of this compound or its components in these reactions highlights its importance in the efficient and convergent synthesis of structurally diverse and potentially biologically active molecules.

Exploration of Advanced Materials Applications

Design and Synthesis of Organic Materials Incorporating 2-(4-Nitrobenzyl)malononitrile Moieties

The synthetic versatility of this compound allows for its incorporation into a variety of larger molecular and polymeric structures. The key to its utility lies in the reactivity of its functional groups: the nitro group and the malononitrile (B47326) moiety.

A primary pathway for creating new materials involves the chemical modification of the nitro group. The reduction of the aryl nitro group to an amine is a common and efficient transformation in organic synthesis. This reaction converts the strongly electron-accepting 4-nitrophenyl group into a strongly electron-donating 4-aminophenyl group. This transformation from an acceptor to a donor fundamentally alters the electronic character of the molecule, opening up pathways to synthesize donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) type materials. The resulting 2-(4-aminobenzyl)malononitrile can then be used as a monomer in polymerization reactions or as a core for building more complex molecules. For example, the newly formed amino group can react with acyl chlorides, isocyanates, or other electrophiles to form amides, ureas, and other linkages, respectively, paving the way for the synthesis of polyamides and polyureas.

The malononitrile group itself offers further opportunities for synthetic elaboration. The acidic α-hydrogen in the parent compound, this compound, and the reactivity of the cyano groups are key features. While the saturated -CH₂- bridge in this compound reduces its reactivity in Knoevenagel-type condensations compared to its unsaturated analogue, 2-(4-nitrobenzylidene)malononitrile (B1204218), the cyano groups can participate in cycloaddition reactions or be hydrolyzed to form other functional groups.

Its unsaturated precursor, 2-(4-nitrobenzylidene)malononitrile, is frequently used in the synthesis of various heterocyclic compounds, which highlights the potential of the core structure in materials design. researchgate.net For instance, benzylidenemalononitrile (B1330407) derivatives are known precursors for preparing 2-amino-4H-chromene-3-carbonitrile and various 4H-pyran derivatives. researchgate.net This suggests that derivatives of this compound could serve as intermediates for a wide range of complex organic materials.

Investigations into Optoelectronic Properties in Derived Systems

The optoelectronic properties of materials derived from the this compound scaffold are of significant interest, largely due to the strong electron-accepting nature of the combined nitro and malononitrile functionalities. While direct studies on polymers or oligomers of this compound are not widely reported, extensive research on analogous donor-acceptor systems containing malononitrile derivatives provides deep insight into their expected behavior. researchgate.netresearchgate.net

Organic molecules designed with donor and acceptor moieties connected through a π-conjugated bridge often exhibit intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT process is fundamental to many optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optics (NLO). researchgate.netrsc.org In systems derived from 2-(4-aminobenzyl)malononitrile (the reduced form), the amino group would act as the donor, the benzyl (B1604629) ring as the π-bridge, and the malononitrile as the acceptor.

The table below summarizes the photophysical properties of representative donor-acceptor molecules containing malononitrile or dicyanovinyl acceptors, illustrating the structure-property relationships that would be relevant for materials derived from this compound.

| Compound Name | Donor Moiety | Acceptor Moiety | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) | Application Area |

| 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) | (2-Hydroxyethyl)(methyl)amino | Malononitrile | ~430-450 | ~530-580 | OLEDs rsc.org |

| 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile | Dimethylamino | Malononitrile | ~497 | - | NLO/Two-Photon Abs. researchgate.net |

| 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile | Dimethylamino | Malononitrile | ~485 | ~610 | NLO/Two-Photon Abs. researchgate.net |

| 2-((7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrile | Dimethylamino-fluorene | 4-nitrophenyl | 475 | 633 | NLO Chromophores researchgate.net |

Note: The data presented is for analogous compounds to illustrate the principles of optoelectronic properties in related systems.

Theoretical studies using Density Functional Theory (DFT) on related benzylidenemalononitrile structures show a significant charge transfer from the donor-substituted benzene (B151609) ring to the acceptor groups. This charge separation results in a large molecular dipole moment and is responsible for the strong solvatochromism observed in these materials, where the absorption and emission wavelengths shift with solvent polarity. Furthermore, such D-π-A systems are prime candidates for materials with high second-order hyperpolarizability (β), a key parameter for NLO applications like electro-optic modulation and frequency doubling. nih.govacs.org

Application in Donor-Acceptor Systems

The this compound unit is an archetypal electron acceptor component for use in donor-acceptor (D-A) systems. Both the nitrophenyl and malononitrile groups are powerful electron-withdrawing moieties, and their combination results in a fragment with a very low-lying Lowest Unoccupied Molecular Orbital (LUMO). This makes it highly effective at accepting electrons from a complementary donor unit within the same molecule or in a bulk heterojunction blend.

In D-A materials, the energy levels of the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and the LUMO, located on the acceptor, dictate the material's electronic and optical properties. The energy difference between the HOMO and LUMO (the band gap) determines the absorption and emission wavelengths. By pairing a strong acceptor like the this compound moiety with various donors, it is possible to tune the band gap across a wide range. nih.gov

A key application for such strong acceptor materials is in organic electronics, particularly for non-volatile memory devices. rsc.org Research on D-A systems has shown that coupling electron-deficient malononitrile units with donors like triphenylamine (B166846) or dibenzofuran (B1670420) can produce materials with robust resistive switching memory capabilities. rsc.org These devices operate based on an electrically induced charge transfer from the donor to the acceptor, which changes the material's conductivity state. The strong accepting power of the this compound unit would be expected to facilitate this charge transfer process, potentially leading to memory devices with low threshold voltages and high ON/OFF current ratios.

The table below shows the electrochemical properties of several D-A systems functionalized with malononitrile acceptors, highlighting their tunable band gaps.

| Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Area |

| Dibenzofuran | Malononitrile | -5.81 | -2.71 | 3.10 | Resistive Memory rsc.org |

| Dibenzothiophene | Malononitrile | -5.73 | -2.76 | 2.97 | Resistive Memory rsc.org |

| Triphenylamine | Malononitrile | -5.30 | -3.10 | 2.20 | Resistive Memory rsc.org |

| Thiophene Oligomer | Malononitrile | -5.46 | -3.24 | 2.22 | Electronic Devices nih.gov |

Note: Data is for illustrative D-A systems to demonstrate the role of malononitrile as an acceptor.

The design strategy for these materials involves modifying the donor unit or the π-bridge to fine-tune the HOMO-LUMO levels and, consequently, the material's properties. nih.gov Incorporating the this compound moiety as the acceptor would provide a robust, strongly electron-deficient anchor point around which to build a wide array of functional D-A materials for advanced electronic applications.

Research Gaps and Future Perspectives in 2 4 Nitrobenzyl Malononitrile Chemistry

Development of Sustainable and Green Synthetic Protocols

The current synthesis of 2-(4-nitrobenzyl)malononitrile and its derivatives often relies on traditional methods that may not align with the principles of green chemistry. A significant research gap exists in the development of sustainable and environmentally benign synthetic protocols.

Future research should prioritize the following:

Catalyst-Free and Solvent-Free Approaches: Mechanochemistry, which uses mechanical force to drive chemical reactions, has shown promise for the Knoevenagel condensation—a key reaction in the synthesis of related compounds like 2-(4-nitrobenzylidene)malononitrile (B1204218). rsc.orgrsc.org Studies on the catalyst-free Knoevenagel reaction between 4-nitrobenzaldehyde (B150856) and malononitrile (B47326) under ball milling conditions have demonstrated the potential of this approach. rsc.orgrsc.org Further investigation into solvent-free or neat grinding conditions for the synthesis of this compound itself could lead to significant reductions in solvent waste. rsc.orgrsc.org

Aqueous Media and Green Catalysts: The use of water as a solvent and environmentally friendly catalysts like L-proline or ammonium (B1175870) chloride has been explored for the synthesis of related quinoline (B57606) and benzimidazole (B57391) derivatives. sci-hub.seafricanjournalofbiomedicalresearch.comscirp.org Applying these green conditions to the synthesis of this compound could offer a more sustainable alternative to conventional methods that use hazardous organic solvents. scirp.org For instance, multicomponent reactions in aqueous media or under solvent-free conditions have been successfully employed for the synthesis of various heterocyclic compounds. scirp.orgjst.go.jp

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations is a cornerstone of green chemistry. Research has shown the potential of marine-derived fungi, such as Penicillium citrinum, to catalyze the reduction of related α,β-unsaturated compounds. unifap.br Exploring the biocatalytic reduction of a precursor like 2-(4-nitrobenzylidene)malononitrile to yield this compound could provide a highly selective and environmentally friendly synthetic route. unifap.br

| Synthetic Approach | Key Features | Potential Advantages |

| Mechanochemistry | Catalyst-free, solvent-free (neat grinding) or liquid-assisted grinding. rsc.orgrsc.org | Reduced solvent waste, high efficiency. rsc.org |

| Aqueous Synthesis | Use of water as a solvent, often with green catalysts (e.g., L-proline). sci-hub.seafricanjournalofbiomedicalresearch.com | Environmentally benign, simplified work-up. scirp.org |

| Biocatalysis | Use of enzymes or whole microorganisms (e.g., fungi). unifap.br | High selectivity, mild reaction conditions. unifap.br |

Untapped Reactivity Profiles and Novel Transformation Pathways

The reactivity of this compound is largely dictated by its functional groups: the nitro group, the active methylene (B1212753) group, and the cyano groups. smolecule.com While some reactions such as reduction of the nitro group and nucleophilic additions are known, there remains a vast, underexplored landscape of its chemical behavior.

Future research directions could include:

Cycloaddition Reactions: The malononitrile moiety can participate in cycloaddition reactions, serving as a building block for more complex molecules. solubilityofthings.com A systematic investigation into the [3+2] and other cycloaddition reactions of this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activities.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. Designing new MCRs that incorporate this compound as a key component could provide rapid access to diverse chemical libraries for drug discovery and materials science. jst.go.jp

Reactions at the Benzylic Position: The benzylic position of this compound is activated and could be a site for various transformations beyond simple reduction. smolecule.com Exploring electrophilic and nucleophilic substitution reactions at this position could yield a range of novel derivatives with unique properties.

Chemoselective Transformations: The presence of multiple reactive sites in the molecule presents a challenge and an opportunity for chemoselective synthesis. Developing reaction conditions that allow for the selective transformation of one functional group while leaving others intact is a crucial area for future research. For example, selective reduction of the nitro group in the presence of the cyano groups, or vice versa, would be highly valuable. unifap.br

Advanced Characterization Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The application of advanced characterization techniques to study the reactions of this compound is a significant research gap.

Future studies should employ:

In-situ Spectroscopy: Techniques like in-situ Raman spectroscopy and powder X-ray diffraction (PXRD) have been instrumental in monitoring the kinetics and identifying intermediates in the mechanochemical synthesis of related compounds. rsc.orgrsc.orgresearchgate.net Applying these techniques to the reactions of this compound would provide real-time insights into reaction pathways. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, the isolation and structural determination of an intermediate, 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, was made possible through these methods in a related Knoevenagel condensation. rsc.org

Kinetic Studies: Detailed kinetic investigations, often coupled with spectroscopic monitoring, can help to elucidate the rate-determining steps and the influence of various parameters (catalyst, solvent, temperature) on reaction rates. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanism.

Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive structural information. researchgate.netnih.gov While the crystal structure of the related 2-(4-nitrobenzylidene)malononitrile has been reported, a detailed crystallographic analysis of this compound and its various reaction products and intermediates would be invaluable for understanding structure-reactivity relationships. researchgate.netnih.gov

| Technique | Application in this compound Chemistry |

| In-situ Raman Spectroscopy | Real-time monitoring of reaction progress and intermediate formation. rsc.orgrsc.orgresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline intermediates and products in solid-state reactions. rsc.orgrsc.orgresearchgate.net |

| Kinetic Analysis | Determination of reaction orders, rate constants, and mechanistic pathways. researchgate.net |

| Single-Crystal X-ray Diffraction | Precise determination of molecular structure and intermolecular interactions. researchgate.netnih.gov |

Computational Predictions for Novel Applications

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules, thereby guiding experimental research. There is a significant opportunity to apply computational methods to explore the potential of this compound.

Future computational studies should focus on:

Molecular Modeling and Docking: The structural features of this compound suggest potential biological activity. smolecule.com Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors, thus identifying potential therapeutic applications. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This information can be used to understand its reactivity, predict the outcomes of unknown reactions, and rationalize its observed properties. For example, calculating the molecular electrostatic potential (MEP) and Fukui functions can help identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives with known biological activities were to be synthesized, QSAR studies could be employed to build models that correlate chemical structure with activity. These models could then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of potent drug candidates.

Prediction of Material Properties: Computational methods can also be used to predict the material properties of this compound and its derivatives, such as their potential for use in nonlinear optics, as dyes, or in other materials science applications. cymitquimica.com

| Computational Method | Potential Application |

| Molecular Docking | Prediction of binding to biological targets for drug discovery. researchgate.net |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| QSAR | Correlation of chemical structure with biological activity to guide drug design. |

| Materials Property Prediction | Identification of potential applications in materials science. cymitquimica.com |

常见问题

Q. What is the optimized synthetic route for 2-(4-nitrobenzylidene)malononitrile, and how can reaction yields be improved?

The compound is synthesized via a Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile in ethanol, catalyzed by piperidine. Key steps include:

- Dropwise addition of malononitrile solution to 4-nitrobenzaldehyde in ethanol.

- Use of TLC to monitor reaction progress (typical solvent system: ethyl acetate/hexane).

- Purification via recrystallization from hot ethanol/water, yielding 49% of yellow crystals . To enhance yields:

- Ensure anhydrous conditions to minimize side reactions.

- Optimize catalyst loading (e.g., 0.05 mmol piperidine per 7.5 mmol substrate).

- Recover product from the mother liquor stored at 3°C to maximize crystallization.

Q. Which analytical techniques are most effective for characterizing 2-(4-nitrobenzylidene)malononitrile?

- IR-LD Spectroscopy : Assigns vibrational modes and confirms planar molecular geometry by analyzing oriented samples in nematic liquid crystals .

- X-ray Crystallography : Resolves crystal packing (e.g., head-to-tail stacking along [010]) and quantifies planarity (r.m.s. deviation = 0.023 Å) .

- MALDI-TOFMS : Uses 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) as a matrix for mass analysis, ideal for nonpolar conjugated systems .

Q. How can the nitro group in 2-(4-nitrobenzylidene)malononitrile be reduced to an amine, and what are the challenges?

Reduction is achieved using SnCl₂ in ethanol under reflux with HCl:

- Reaction conditions: 12-hour reflux, followed by basification with NaOH to precipitate the amine derivative.

- Challenges include controlling HCl addition rate to avoid excessive exothermicity and ensuring complete reduction (monitored by TLC).

- Recrystallization from ethanol yields 51% of 2-(4-aminobenzylidene)malononitrile as a yellow solid .

Advanced Research Questions

Q. How does the molecular planarity of 2-(4-nitrobenzylidene)malononitrile influence its nonlinear optical (NLO) properties?

Planarity enhances intramolecular charge transfer (ICT), critical for second- and third-order NLO materials. Structural modifications (e.g., introducing electron-donating/withdrawing groups) alter the ICT magnitude. For example:

- Substitution with methoxy or ethoxy groups increases hyperpolarizability (β) by 20–30% .

- Crystallographic data show that deviations >0.037 Å reduce NLO efficiency .

Q. What role does 2-(4-nitrobenzylidene)malononitrile play in organic photovoltaics (OPVs)?

Derivatives like 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (IC) are used as non-fullerene acceptors (NFAs) in OPVs due to:

Q. How can unexpected nucleophilic attacks during synthesis be mitigated?

Piperidine, a common catalyst in Knoevenagel reactions, may attack electron-deficient malononitrile derivatives. Mitigation strategies include:

Q. What structural modifications enhance the compound’s utility as a tyrosine kinase inhibitor?

Benzylidenemalononitrile (BMN) derivatives inhibit kinases via competitive binding to ATP sites. Key modifications:

Q. How do intermolecular interactions in the crystal lattice affect material stability?

Weak C–H···N and C–H···π interactions stabilize the lattice but reduce thermal stability compared to hydrogen-bonded networks. For example:

- Melting points drop from 404 K (methyl-substituted analogs) to 380 K for nitro derivatives due to reduced packing efficiency .

Methodological Considerations

Q. What computational methods predict the optical properties of malononitrile-based acceptors?

- TD-DFT : B3LYP/6-31G(d,p) accurately predicts λmax (error <5%) for ICT transitions.

- Electron Mobility Calculations : Use Marcus theory with reorganization energies derived from DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。